molecular formula C13H10ClNO2 B1629025 Methyl 5-(3-chlorophenyl)nicotinate CAS No. 893734-67-3

Methyl 5-(3-chlorophenyl)nicotinate

Cat. No.: B1629025
CAS No.: 893734-67-3
M. Wt: 247.67 g/mol
InChI Key: KJVOSFMLXLCEIL-UHFFFAOYSA-N
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Description

Methyl 5-(3-chlorophenyl)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the pyridine ring’s carboxyl position and a 3-chlorophenyl substituent at the 5-position. This compound belongs to a class of aromatic heterocycles with applications in medicinal chemistry and material science.

Properties

CAS No.

893734-67-3

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

methyl 5-(3-chlorophenyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H10ClNO2/c1-17-13(16)11-5-10(7-15-8-11)9-3-2-4-12(14)6-9/h2-8H,1H3

InChI Key

KJVOSFMLXLCEIL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)Cl

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The structural analogs of Methyl 5-(3-chlorophenyl)nicotinate vary in substituent positions, core heterocycles, and functional groups. Key examples include:

Compound Name Core Structure Substituent Position CAS Number Purity Source
Methyl 5-(4-chlorophenyl)nicotinate Nicotinate 4-chlorophenyl 893734-71-9 95% Combi-Blocks
Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate Oxazole 3-chlorophenyl 89204-92-2 98% Combi-Blocks
Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate Nicotinate 4-fluorophenoxy, cyano 303146-31-8 N/A Chemlyte
Methyl 2-(3-chlorophenyl)-2-oxoacetate Oxoacetate 3-chlorophenyl 34966-50-2 98% Combi-Blocks

Key Observations :

  • Substituent Position : The 3-chlorophenyl group in this compound may confer distinct electronic and steric effects compared to its 4-chlorophenyl isomer (e.g., altered dipole moments or binding affinities in biological targets) .
  • Core Heterocycle : Replacing the nicotinate core with oxazole (as in Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate) modifies the molecule’s hydrogen-bonding capacity and metabolic stability .

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